Chloroacetyl-L-valine

Description

Contextualization within Amino Acid Derivatives and Peptide Chemistry

Amino acid derivatives are fundamental components in the field of medicinal chemistry and drug discovery. nih.gov By modifying the basic structure of amino acids, researchers can fine-tune their properties to enhance stability, bioactivity, and target specificity. tandfonline.com Chloroacetyl-L-valine is a prime example of such a derivative, where the introduction of the electrophilic chloroacetyl group transforms the valine molecule into a reactive building block.

In peptide chemistry, the chloroacetyl group serves as a reactive handle for various chemical modifications. It readily participates in nucleophilic substitution reactions, allowing for the formation of stable covalent bonds with other molecules, such as thiols or amines. frontiersin.org This reactivity is extensively utilized in the synthesis of modified peptides, cyclic peptides, and peptide conjugates. oup.comacs.org For instance, the chloroacetyl group can react with a downstream cysteine residue within a peptide chain to form a thioether linkage, resulting in a macrocyclic peptide. oup.com This cyclization can enhance the peptide's conformational rigidity, proteolytic stability, and biological activity. oup.com

Significance in Pharmaceutical and Agrochemical Research

The unique reactivity of this compound underpins its significance in both pharmaceutical and agrochemical research.

In the pharmaceutical sector, it serves as a key intermediate in the synthesis of novel therapeutic agents. chemimpex.com The ability to form stable linkages with other molecules makes it a valuable tool for creating peptide-based drugs with improved pharmacological profiles. Research has explored the use of chloroacetyl-modified peptides in various therapeutic areas, including cancer therapy. For example, these modified peptides have shown potential in targeting specific cellular pathways and have been investigated for conjugation with other therapeutic moieties, such as boron agents for boron neutron capture therapy (BNCT). mdpi.com Furthermore, derivatives of N-chloroacetyl amino acids are being explored for their potential as inhibitors of specific enzymes involved in disease processes.

In agrochemical research, this compound and related compounds have been investigated for their herbicidal properties. The mechanism of action is often attributed to the inhibition of essential enzymes in plants. Specifically, chloroacetyl derivatives have been shown to inhibit acetolactate synthase, a critical enzyme in the biosynthesis of branched-chain amino acids like valine, isoleucine, and leucine. By disrupting this pathway, these compounds can effectively control the growth of weeds. The development of herbicides with specific modes of action is a continuous effort in agriculture to ensure crop safety and manage weed resistance.

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound and its analogs is driven by several key objectives. A primary focus is the exploration of its utility as a versatile building block in organic synthesis, particularly for the creation of complex and biologically active molecules. Researchers are continually developing new synthetic methodologies that leverage the reactivity of the chloroacetyl group for efficient and selective chemical transformations. tandfonline.com

A significant area of investigation is its application in medicinal chemistry to design and synthesize novel drug candidates. nih.gov This includes the development of enzyme inhibitors, modified peptides with enhanced therapeutic properties, and drug delivery systems. oup.com The goal is to understand the structure-activity relationships of this compound derivatives to optimize their efficacy and selectivity for specific biological targets. solubilityofthings.com

Furthermore, academic research aims to elucidate the mechanisms of action of this compound-containing compounds in biological systems. This includes studying their interactions with enzymes and other biomolecules to understand their therapeutic or herbicidal effects at a molecular level. The ongoing research seeks to expand the repertoire of applications for this compound and its derivatives in various fields of biotechnology and materials science. oup.com

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid |

| Molecular Formula | C₇H₁₂ClNO₃ |

| Molecular Weight | 193.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 114-116 °C |

| CAS Number | 2279-16-5 |

Research Findings on this compound Derivatives

| Research Area | Key Finding |

| Peptide Chemistry | The N-terminal chloroacetyl group can spontaneously react with a downstream cysteine's sulfhydryl group to form a stable thioether bond, enabling the synthesis of macrocyclic peptides. oup.com |

| Enzyme Inhibition | Chloroacetyl derivatives can act as inhibitors of N-acylamino acid racemases and acetolactate synthase, enzymes involved in amino acid metabolism and biosynthesis. |

| Pharmaceuticals | Chloroacetyl-modified tripeptides have demonstrated enhanced cellular uptake and efficacy in cancer cell models. |

| Agrochemicals | By inhibiting acetolactate synthase, chloroacetyl compounds disrupt branched-chain amino acid production in plants, forming the basis for their herbicidal activity. |

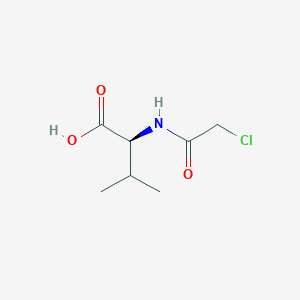

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRISAYPKJORFZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2279-16-5 | |

| Record name | N-(2-Chloroacetyl)-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2279-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetyl-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches

The primary chemical synthesis strategies for Chloroacetyl-L-valine involve the formation of an amide bond between the amino group of L-valine and a chloroacetyl moiety. This is typically achieved through N-acylation reactions.

N-Acylation Reactions Utilizing Chloroacetyl Chloride

Chloroacetyl chloride is a key reagent in the synthesis of this compound, valued for its reactivity as a two-carbon building block. niscpr.res.in This process can be approached through direct acylation or by using an esterified intermediate to manage reactivity.

The most straightforward method for synthesizing this compound is the direct N-acylation of L-valine with chloroacetyl chloride. acs.org This reaction, analogous to the Schotten-Baumann method, is typically performed under controlled conditions to facilitate the formation of the chloroacetylated amino acid. acs.org While the reaction releases hydrochloric acid (HCl), which could potentially form a salt with the unreacted amino acid and limit the yield to 50%, it has been observed that at reflux temperatures, the HCl gas can be expelled from the system, allowing for yields significantly greater than 50%. acs.org

To circumvent potential side reactions and improve purity, an alternative route involves the protection of the carboxylic acid group of L-valine through esterification prior to acylation. The L-valine is first converted to its methyl ester, commonly L-valine methyl ester hydrochloride, a process that can be achieved using reagents like thionyl chloride in anhydrous methanol. orgsyn.org This intermediate, L-valine methyl ester, is then subjected to N-acylation with chloroacetyl chloride. This two-step approach prevents the activation of the carboxyl group during the acylation step. The final product, N-(2-Chloroacetyl)-L-valine methyl ester, can be isolated, and subsequent hydrolysis of the ester group yields the desired this compound. acs.orgdiaion.com Recrystallization from a solvent mixture such as chloroform/methanol can yield a product with greater than 98% purity.

| Method | Key Reagents | Description | Key Considerations | Reference |

|---|---|---|---|---|

| Direct Acylation | L-Valine, Chloroacetyl Chloride | A one-step reaction where L-valine is directly acylated. | Reaction conditions must be controlled to manage HCl byproduct and optimize yield. | acs.org |

| Acylation via Methyl Ester | L-Valine, Thionyl Chloride, Methanol, Chloroacetyl Chloride | A two-step process: 1) Esterification of L-valine to protect the carboxyl group. 2) Acylation of the L-valine methyl ester. | Protects the carboxyl group, potentially leading to higher purity. Requires a final ester hydrolysis step. | orgsyn.org |

Stereoselective Synthesis and Enantiomeric Resolution

The production of enantiomerically pure L-amino acids and their derivatives is critical for pharmaceutical applications. d-nb.info When synthesis routes result in a racemic mixture of N-chloroacetyl-DL-valine, stereoselective methods are required to isolate the desired L-enantiomer. cdnsciencepub.com

Biocatalytic resolution using aminoacylases is a highly effective method for separating enantiomers. d-nb.infonih.gov These enzymes exhibit stereospecificity, catalyzing the hydrolysis of N-acyl-L-amino acids while leaving the N-acyl-D-amino acid form intact. researchgate.net An aminoacylase (B1246476) from the hyperthermophilic archaeon Pyrococcus horikoshii has been identified for its utility in this process. nih.gov In a typical protocol, racemic N-chloroacetyl-DL-valine is incubated with the P. horikoshii aminoacylase. The enzyme specifically hydrolyzes the amide bond of the L-enantiomer (N-chloroacetyl-L-valine) to produce L-valine and chloroacetic acid, leaving the D-enantiomer (N-chloroacetyl-D-valine) unreacted. A thermostable L-aminoacylase from Thermococcus litoralis, which shares an 82% sequence identity with the P. horikoshii enzyme, shows a preference for substrates containing N-chloroacetyl-amino acids. researchgate.net These enzymes often operate at high temperatures; for instance, the P. horikoshii enzyme reaction can be run at 90°C, and the T. litoralis enzyme has an optimal activity at 85°C. researchgate.net

| Enzyme Source | Action | Reaction Products | Optimal Conditions (Example) | Reference |

|---|---|---|---|---|

| Pyrococcus horikoshii Aminoacylase | Stereoselective hydrolysis of the L-enantiomer | L-Valine and N-chloroacetyl-D-valine | pH 7.0, 90°C | |

| Thermococcus litoralis Aminoacylase | High specificity for N-chloroacetyl-amino acids | Hydrolyzes L-enantiomer | pH 8.0, 85°C | researchgate.net |

Following biocatalytic resolution, the resulting mixture contains L-valine, unreacted N-chloroacetyl-D-valine, and chloroacetic acid. Ion-exchange chromatography is a standard and effective method for separating these components based on their charge differences. harvardapparatus.com The principle of this technique relies on the reversible adsorption of charged molecules to a solid matrix that has oppositely charged groups. harvardapparatus.com The separation of amino acids is dependent on their net charge, which is influenced by the pH of the buffer system. harvardapparatus.comuni-mate.hu By adjusting the pH and ionic strength of the elution buffer, the components can be selectively released from the column. harvardapparatus.com For instance, a sequential process involving an anion-exchange resin followed by a cation-exchange resin can effectively isolate the desired compounds, leading to the purification of both the resulting L-valine and the unhydrolyzed N-chloroacetyl-D-valine. diaion.comeuropa.eu

Modifications for Peptide and Protein Derivatization

The chloroacetyl group is a key functional handle that allows for the strategic modification of peptides and proteins. Its reactivity enables the formation of stable bonds and the integration of this modified amino acid into larger peptide chains.

The presence of the chloroacetyl group facilitates the creation of stable linkages with other amino acids. This characteristic is instrumental in the synthesis of modified peptides where altered biological activities are desired. The electrophilic nature of the carbon atom bearing the chlorine allows it to react with nucleophilic side chains of other amino acid residues, forming covalent bonds that are not easily hydrolyzed.

This compound can be effectively incorporated into solid-phase peptide synthesis (SPPS) protocols. vulcanchem.comrsc.org SPPS is a cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of peptide chains on a solid support. The chloroacetyl group can be introduced as the N-terminal residue of a peptide chain. This is often achieved by capping the peptide with chloroacetyl chloride after the final amino acid has been coupled to the resin-bound peptide. rsc.org This strategy introduces a reactive site at the N-terminus, which can then be used for cyclization or conjugation reactions. Research has demonstrated the use of chloroacetylated amino acids in SPPS to create cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. rsc.org

Chemical Reactivity and Derivatization Pathways

The chemical behavior of this compound is dominated by the reactivity of its two primary functional groups: the carboxylic acid and the chloroacetyl moiety. This dual reactivity allows for a diverse range of chemical transformations and the synthesis of a wide array of derivatives.

Hydrolysis Reactions and Subsequent Peptide Formation (e.g., Glycyl-L-valine)

Under hydrolytic conditions, this compound can be converted to glycyl-L-valine. This transformation highlights the lability of the chloroacetyl group under certain conditions and its utility as a precursor to the simplest dipeptide unit. The reaction essentially involves the substitution of the chlorine atom with a hydroxyl group, followed by a series of steps that result in the formation of a peptide bond. This reactivity is also relevant in the context of enzymatic reactions, where specific acylases can catalyze the hydrolysis of the N-acyl group. google.com

Table 1: Hydrolysis of this compound

| Reactant | Product | Reaction Condition |

| This compound | Glycyl-L-valine | Hydrolysis |

This table illustrates the conversion of this compound to glycyl-L-valine through hydrolysis.

Nucleophilic Substitution Reactions of the Chloroacetyl Moiety

The chlorine atom of the chloroacetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This is a key feature of this compound's reactivity, enabling a wide range of substitution reactions.

This reactivity is fundamental to its use in peptide and protein derivatization. The chloroacetyl group acts as an electrophile, readily reacting with nucleophilic sites on other molecules, such as the amino or thiol groups of other amino acid residues. nih.gov This allows for the formation of stable covalent bonds, facilitating the construction of larger and more complex peptide structures. The reaction with benzylamines, for instance, has been studied to understand the mechanism of this nucleophilic substitution, which is proposed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov

Formation of Complex Derivatives (e.g., Theophylline (B1681296) Acetamides, Piperazine-diones)

The reactivity of this compound extends to the synthesis of more complex heterocyclic structures. For example, it serves as a precursor in the synthesis of theophylline acetamides. bsphs.orgresearchgate.net In a typical synthesis, N-chloroacetyl valine methyl ester is first prepared and then reacted with deprotonated theophylline. bsphs.orgresearchgate.net This reaction proceeds via nucleophilic substitution, where the theophylline anion displaces the chloride ion, forming a new carbon-nitrogen bond and linking the valine derivative to the theophylline core. bsphs.orgresearchgate.net This synthetic strategy has been explored for creating novel compounds with potential pharmaceutical applications. nih.govresearchgate.net

Furthermore, chloroacetylated amino acids are utilized in the synthesis of piperazine-diones, also known as diketopiperazines. These cyclic dipeptides are prevalent in nature and exhibit a range of biological activities. The synthesis can involve the cyclization of an N-(α-haloacyl)-α-amino acid intermediate. acs.org For instance, an N-acylation/cyclization protocol using chloroacetyl chloride can lead to the formation of N-sulfinyl ketopiperazines, which can be further modified. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool for separating Chloroacetyl-L-valine from reactants, by-products, and other impurities. These separation techniques are vital for assessing the purity of a synthesized batch and for monitoring the progress of the reaction that produces the compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Due to the presence of the carboxylic acid and amide functional groups, the compound is polar enough to be analyzed effectively using reversed-phase HPLC. This technique is widely used for the analysis of amino acids and their derivatives. nih.gov In a typical application, a C18 column is used, which separates compounds based on their hydrophobicity.

For purity assessment, a gradient elution method is often employed to ensure the separation of this compound from both more polar impurities, such as unreacted L-valine, and less polar impurities. The mobile phase commonly consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is typically achieved using a UV detector at a low wavelength, around 210-225 nm, where the amide and carboxyl groups absorb light. nih.gov This method allows for the quantification of the main peak corresponding to this compound and the detection of any impurities, which appear as separate peaks in the chromatogram.

HPLC is also an effective tool for real-time reaction monitoring. By taking small aliquots from the reaction mixture at different time intervals and injecting them into the HPLC system, chemists can track the consumption of the starting material (L-valine) and the formation of the product (this compound). This data is crucial for optimizing reaction conditions such as temperature, time, and reagent stoichiometry. For N-acyl amino acids, derivatization is sometimes used to enhance detection, but the inherent UV absorbance of the amide bond in this compound is often sufficient for quantitative analysis. mdpi.comresearchgate.net

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified aqueous phase to ensure protonation of the carboxyl group. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 20 minutes | To separate compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at 210 nm | Detection of the amide and carboxyl functional groups. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Ion-exchange chromatography (IEC) is a powerful technique for separating molecules based on their net charge. pickeringlabs.comresearchgate.net This method is particularly well-suited for the separation of amino acids and their derivatives, which are amphoteric molecules whose charge depends on the pH of the surrounding solution. 193.16.218uni-mate.hu While this compound itself is a single enantiomer (the L-isomer), IEC could be theoretically applied to separate it from other charged species, such as unreacted L-valine or potential side products formed during synthesis.

The separation mechanism in IEC relies on the electrostatic interaction between the charged analyte and the charged stationary phase. pickeringlabs.com For separating a compound like this compound, a strong cation-exchange (SCX) resin would typically be used. At a low pH (e.g., pH < 2), the carboxylic acid group of this compound would be protonated (neutral), but if any residual amino group from starting material were present, it would be protonated (positive charge), leading to strong retention on the SCX column. Elution is achieved by increasing the pH or the ionic strength (salt concentration) of the mobile phase. As the pH increases, the carboxylic acid group of this compound deprotonates, giving the molecule a net negative charge and causing it to elute from the cation-exchange column. Different isomers or related compounds with different isoelectric points (pI) would elute at different pH values or salt concentrations, enabling their separation. uni-mate.hu

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic methods are essential for confirming the molecular structure of this compound and probing its conformational properties. These techniques provide detailed information about the connectivity of atoms, the functional groups present, and the compound's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the chloroacetyl group introduces a characteristic singlet signal for the two methylene (B1212753) protons (Cl-CH₂-), expected to appear significantly downfield (around 4.0-4.3 ppm) due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl group. The amide proton (-NH-) would appear as a doublet, with its chemical shift being solvent-dependent. The protons of the valine residue would show characteristic patterns: the α-proton would be a doublet of doublets coupled to the amide proton and the β-proton. The β-proton would be a multiplet, and the two methyl groups of the isopropyl side chain would likely appear as distinct doublets, reflecting their diastereotopic nature. bmrb.io

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the amide and carboxylic acid groups would resonate at the low-field end of the spectrum (~165-175 ppm). The α-carbon would be found around 57-60 ppm. The carbon of the chloroacetyl methylene group (Cl-CH₂-) would be observed around 40-45 ppm, and the carbons of the isopropyl side chain would appear at the upfield end of the spectrum. nih.gov This data, when combined, allows for the unambiguous confirmation of the this compound structure.

Table 2: Estimated ¹H NMR Chemical Shifts for this compound

| Proton(s) | Estimated δ (ppm) | Multiplicity | Justification |

|---|---|---|---|

| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet (x2) | Diastereotopic methyl groups of the isopropyl side chain. bmrb.io |

| -CH(CH₃)₂ | 2.1 - 2.3 | Multiplet | β-proton of the valine residue. |

| Cl-CH₂-C=O | 4.0 - 4.3 | Singlet | Methylene protons adjacent to chlorine and carbonyl, causing a strong downfield shift. pdx.edu |

| α-CH | 4.2 - 4.4 | Doublet of Doublets | α-proton shifted downfield by the adjacent amide and carboxyl groups. |

| -NH- | 8.0 - 8.5 | Doublet | Amide proton, chemical shift is solvent dependent. |

| -COOH | 10.0 - 12.0 | Singlet (broad) | Carboxylic acid proton, often broad and solvent dependent. |

Table 3: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Estimated δ (ppm) | Justification |

|---|---|---|

| -CH(CH₃)₂ | 17 - 20 | Methyl carbons of the isopropyl group. nih.gov |

| -CH(CH₃)₂ | 30 - 32 | β-carbon of the valine residue. |

| Cl-CH₂-C=O | 40 - 45 | Methylene carbon adjacent to chlorine. |

| α-CH | 57 - 60 | α-carbon shifted downfield by the amide nitrogen. nih.gov |

| Cl-CH₂-C=O | 165 - 170 | Amide carbonyl carbon. |

| -COOH | 173 - 176 | Carboxylic acid carbonyl carbon. |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. An IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key structural features. chemicalbook.com A broad band from ~2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. The N-H stretch of the secondary amide (Amide A) would appear around 3300 cm⁻¹. Strong absorptions for the carbonyl groups (C=O) would be prominent; the carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1640-1660 cm⁻¹. The amide II band (N-H bend and C-N stretch) would be visible near 1550 cm⁻¹. A band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.netanu.edu.au

Raman spectroscopy provides similar but distinct information. It is particularly sensitive to symmetric vibrations and vibrations of the carbon skeleton. nih.gov The Raman spectrum would also show the amide I and amide III bands, which are sensitive to the secondary structure and conformation of the peptide-like backbone. Vibrations from the C-C backbone of the valine side chain would also be visible. researchgate.netresearchgate.net Together, IR and Raman spectra serve as a molecular fingerprint, useful for confirming the identity of the compound and for studying conformational changes or intermolecular interactions like hydrogen bonding.

Table 4: Expected Key Vibrational Bands for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | IR | 2500 - 3300 (broad) | Carboxylic Acid (-COOH) |

| N-H Stretch (Amide A) | IR / Raman | ~3300 | Amide (-NH-) |

| C=O Stretch | IR / Raman | 1700 - 1725 | Carboxylic Acid (-COOH) |

| Amide I (C=O Stretch) | IR / Raman | 1640 - 1660 | Amide (-CONH-) |

| Amide II (N-H Bend) | IR | 1540 - 1560 | Amide (-CONH-) |

| C-Cl Stretch | IR / Raman | 600 - 800 | Chloroalkane (-CH₂Cl) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This compound does not possess a strong chromophore that absorbs in the near-UV or visible range (250-800 nm). Its absorption is limited to the far-UV region, typically below 230 nm, arising from the n→π* and π→π* electronic transitions of the electrons in the carbonyl groups of the amide and carboxylic acid moieties. nih.gov

Consequently, UV-Vis spectroscopy is not typically the primary method for detailed structural elucidation or for studying intermolecular interactions of this compound in isolation. Its main application is in quantitative analysis, particularly as a detection method for HPLC, as previously mentioned. By setting the detector to a low wavelength (e.g., 210 nm), the concentration of this compound in the eluent can be measured according to the Beer-Lambert law. While subtle shifts in the absorption maximum can occur due to changes in solvent polarity or hydrogen bonding, these effects are generally small. More advanced techniques, such as NMR or fluorescence spectroscopy (after derivatization with a fluorophore), are better suited for in-depth studies of intermolecular interactions involving this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides highly specific and sensitive detection of compounds like this compound. The fragmentation patterns observed in mass spectra offer a veritable fingerprint of the molecule's structure.

For the analysis of polar and non-volatile compounds like this compound by GC-MS, a derivatization step is essential to increase volatility and thermal stability. A common approach is the esterification of the carboxylic acid group, for example, to form the methyl ester of this compound.

In a typical GC-MS analysis, the derivatized this compound is separated on a capillary column and subsequently ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragments are then detected. The fragmentation pattern is predictable and provides structural information. Key fragmentation pathways for the methyl ester of this compound would include:

Alpha-cleavage: The cleavage of the bond between the carbonyl carbon and the alpha-carbon of the valine residue.

Amide bond cleavage: Fragmentation of the bond between the nitrogen and the chloroacetyl group.

Side-chain fragmentation: Loss of fragments from the isopropyl side chain of the valine moiety.

Loss of the ester group: Cleavage resulting in the loss of the methoxy (B1213986) group (-OCH3) or the entire carbomethoxy group (-COOCH3).

The presence of a chlorine atom in the chloroacetyl group results in a characteristic isotopic pattern for any fragment containing this moiety, with two peaks at a 3:1 intensity ratio corresponding to the 35Cl and 37Cl isotopes, respectively.

Table 1: Predicted GC-MS Fragmentation of this compound Methyl Ester

| Predicted Fragment Ion | Plausible Structure/Origin | Predicted m/z |

| [M]⁺ | Molecular Ion | 207/209 |

| [M - OCH₃]⁺ | Loss of methoxy group | 176/178 |

| [M - COOCH₃]⁺ | Loss of carbomethoxy group | 148/150 |

| [CH(CH₃)₂CH-NH=C=O]⁺ | From cleavage of the chloroacetyl group | 114 |

| [ClCH₂CO]⁺ | Chloroacetyl cation | 77/79 |

| [CH(CH₃)₂]⁺ | Isopropyl cation from side chain | 43 |

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of this compound in its native form, circumventing the need for derivatization. Reversed-phase chromatography is a common separation technique, where this compound would be separated based on its polarity.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). In positive ion mode, this compound is expected to be detected as the protonated molecule, [M+H]⁺.

For structural confirmation and more detailed analysis, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed. The fragmentation pattern in LC-MS/MS provides valuable structural information. Key fragmentation pathways for the [M+H]⁺ of this compound would likely include:

Loss of Water: A common fragmentation pathway for protonated molecules containing a carboxylic acid group.

Loss of the Chloroacetyl Group: Cleavage of the amide bond leading to the loss of the chloroacetyl moiety.

Cleavage of the Amide Bond: Resulting in the formation of the protonated valine ion.

Decarboxylation: Loss of carbon dioxide from the carboxylic acid group.

Table 2: Predicted LC-MS/MS Fragmentation of Protonated this compound ([M+H]⁺)

| Parent Ion (m/z) | Predicted Product Ion | Plausible Neutral Loss | Predicted Product Ion m/z |

| 194.6/196.6 | [M+H - H₂O]⁺ | Water (H₂O) | 176.6/178.6 |

| 194.6/196.6 | [M+H - ClCH₂CO]⁺ | Chloroacetyl group (ClCH₂CO) | 118.1 |

| 194.6/196.6 | [Valine+H]⁺ | Chloroacetamide (ClCH₂CONH₂) | 118.1 |

| 194.6/196.6 | [M+H - CO₂]⁺ | Carbon Dioxide (CO₂) | 150.6/152.6 |

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition and Modulation

The primary mechanism through which Chloroacetyl-L-valine exerts its biological effects is via the inhibition and modulation of enzyme activity. This is largely attributed to the electrophilic nature of its chloroacetyl moiety.

The chloroacetyl group is a key feature of this compound's reactivity. This group functions as an electrophile, meaning it is attracted to electron-rich centers in other molecules. The chlorine atom, being electronegative, enhances the electrophilicity of the carbonyl carbon in the chloroacetyl group. This makes it susceptible to attack by nucleophiles, which are common in biological systems, particularly within the active sites of enzymes.

This electrophilic character facilitates the formation of stable, covalent bonds with nucleophilic sites on biomolecules like proteins and enzymes. Common nucleophilic sites in proteins include the sulfhydryl (-SH) group of cysteine residues. The formation of these covalent adducts can lead to the irreversible inhibition of enzyme activity, thereby disrupting the metabolic pathways they control. This mechanism of action, involving covalent modification, is a known strategy for designing specific enzyme inhibitors. acs.org

Research has indicated that this compound and its derivatives can act as inhibitors of crucial metabolic enzymes.

Acetolactate Synthase (ALS): This enzyme (also known as acetohydroxyacid synthase) is the first and rate-limiting enzyme in the biosynthetic pathway for branched-chain amino acids, including valine, leucine, and isoleucine, in plants and microorganisms. nih.govuniprot.orgfrontiersin.org Compounds similar to this compound have been shown to inhibit ALS. This inhibition can lead to a deficiency in these essential amino acids, a mechanism that is exploited in the development of some herbicides. The inhibition of ALS by L-valine derivatives suggests they may bind at or near the enzyme's feedback control site. nih.gov

N-Acylamino Acid Racemase (NAAAR): These enzymes catalyze the racemization (the conversion of one enantiomer to a mixture of both) of N-acylamino acids. nih.gov This function is significant in industrial processes for producing optically pure amino acids. nih.gov this compound has been identified as a substrate that can be racemized by certain N-acylamino acid racemases, such as the one from Amycolatopsis sp. drugbank.comdrugbank.com This interaction indicates that chloroacetyl derivatives can serve as inhibitors or modulators in enzyme inhibition strategies.

This compound has been studied in the context of its interaction with proteolytic enzymes like alpha-chymotrypsin. Alpha-chymotrypsin is a digestive enzyme that cleaves peptide bonds. Studies have demonstrated the alpha-chymotrypsin-catalyzed hydrolysis of the methyl ester of this compound, indicating a direct interaction between the compound and the enzyme's active site. acs.org The specificity of alpha-chymotrypsin is complex, and its interaction with various N-acetylated amino acid esters, including those of valine, has been a subject of kinetic studies to understand the enzyme's catalytic mechanism. nih.gov

To illustrate a specific mechanism of inhibition by a related chloroacetyl amino acid derivative, the case of N-ω-Chloroacetyl-L-ornithine (NCAO) provides a clear example of competitive inhibition. NCAO, an analog of ornithine, acts as a reversible competitive inhibitor of ornithine decarboxylase (ODC). nih.govtandfonline.comresearchgate.net ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell proliferation. tandfonline.comtandfonline.com

NCAO competes with the natural substrate, ornithine, for binding to the active site of ODC. nih.govtandfonline.com This inhibition is characterized by a specific inhibition constant (Ki). The inhibitory effect of NCAO has been shown to be concentration-dependent and can be reversed by the addition of putrescine, the product of the ODC-catalyzed reaction, confirming that its antiproliferative effects are due to ODC inhibition. nih.govtandfonline.com

Table 1: Inhibition Data for N-ω-Chloroacetyl-L-ornithine (NCAO)

| Parameter | Value | Cell Lines | Reference |

|---|---|---|---|

| Inhibition Type | Reversible Competitive | - | nih.govresearchgate.net |

| Inhibition Constant (Ki) | 59 µM | - | nih.govresearchgate.net |

| EC50 (72h) | 10.1 µM | HepG2 (Human Liver Cancer) | nih.govtandfonline.comresearchgate.net |

| 15.8 µM | HeLa (Human Cervical Cancer) | nih.govtandfonline.comresearchgate.net | |

| 17.5 µM | MCF-7 (Human Breast Cancer) | nih.govtandfonline.comresearchgate.net |

Cellular and Subcellular Effects

The enzymatic interactions of this compound and related compounds translate into broader effects at the cellular and subcellular levels.

The cellular effects of this compound are not extensively documented. However, by inhibiting key enzymes, these compounds can indirectly influence cellular processes and signaling pathways. For instance, the inhibition of ornithine decarboxylase by N-ω-Chloroacetyl-L-ornithine directly impacts the polyamine biosynthesis pathway. tandfonline.comtandfonline.com This pathway is intrinsically linked to the regulation of cell proliferation, differentiation, and apoptosis. tandfonline.com High ODC activity and elevated polyamine levels are frequently observed in cancer cells, making this pathway a significant target for anticancer therapies. nih.govtandfonline.com The selective growth inhibition and cytotoxicity induced by NCAO in human cancer cells, with minimal effect on normal cells, highlight how targeting a single enzyme can have profound and specific cellular consequences. nih.govresearchgate.nettandfonline.com

Modulation of Gene Expression

While the chloroacetyl modification of L-valine suggests a potential for influencing cellular processes, detailed studies specifically documenting the modulation of gene expression by this compound are not extensively available in current research. However, the parent amino acid, L-valine, has been shown to affect gene expression. For instance, treatment of C2C12 skeletal muscle cells with L-valine resulted in increased gene expression of important mitochondrial-related genes, including PGC-1α, PGC-1β, mitofusin (MFN1, MFN), and mitochondrial fission 1 (Fis 1). nih.gov

Given that this compound can interact with and inhibit various enzymes, it is plausible that it could indirectly influence signaling pathways that lead to changes in gene expression. The principle that chemical modifications can modulate gene expression is well-established; for example, chemically modified small RNA duplexes can be designed to specifically suppress or activate gene expression. nih.gov However, direct evidence linking this compound to the activation or suppression of specific genes remains an area for further investigation.

Impact on Cellular Metabolism

This compound is anticipated to influence cellular metabolism, primarily through its ability to interact with and potentially inhibit enzymes. The electrophilic chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, thereby disrupting metabolic pathways that rely on L-valine or structurally similar molecules. Despite this potential, the specific effects of this compound on global cellular metabolism are not well-documented.

Broader Biological Impact

Antibacterial Activities and Targeted Enzyme Inactivation

This compound and related compounds exhibit notable antibacterial potential through the targeted inactivation of essential bacterial enzymes. The chloroacetyl group acts as a reactive agent, enabling the compound to covalently bind to and inhibit key enzymes involved in bacterial survival.

Research on analogous compounds provides a clear mechanism for this antibacterial action. The dipeptide β-Cl-LAla-β-Cl-LAla, for example, is transported into bacterial cells where it is hydrolyzed, releasing the active agent β-Cl-LAla. nih.gov This agent then inactivates crucial enzymes such as alanine (B10760859) racemase and transaminase B, disrupting cell wall synthesis and amino acid metabolism, respectively. nih.gov The antibacterial effect is potent, with minimum inhibitory concentrations (MICs) against some Gram-negative bacteria as low as 1.56 µg/ml. nih.gov

Studies have shown that this compound itself can interact with various microbial enzymes. It serves as a substrate for aminoacylase (B1246476) from the hyperthermophilic archaeon Pyrococcus furiosus and is, in fact, the best nonphysiological substrate identified for this enzyme, suggesting strong interaction. nih.gov It is also recognized, albeit less efficiently, by N-acyl-L-proline acylase from Comamonas testosteroni. google.com This body of evidence indicates that the compound's ability to interfere with microbial enzyme function is a primary driver of its biological impact.

| Enzyme | Organism | Interaction Type | Relative Activity/Note | Source |

|---|---|---|---|---|

| N-acylamino acid racemase | Amycolatopsis sp. TS-1-60 | Inhibition | Acts as an inhibitor of this enzyme class involved in amino acid metabolism. | |

| Aminoacylase | Pyrococcus furiosus | Substrate | Best nonphysiological substrate tested, with a kcat/Km value almost threefold higher than that of N-acetyl-L-methionine. | nih.gov |

| N-acyl-L-proline acylase | Comamonas testosteroni | Substrate | Hydrolyzed at a significantly lower rate compared to N-acetyl-L-proline. | google.com |

| Alanine Racemase & Transaminase B | Escherichia coli | Inhibition (by analogue) | A similar chloroacetylated peptide leads to inactivation of these enzymes intracellularly. | nih.gov |

Alteration of Peptide and Protein Biological Functions

The chemical structure of this compound makes it a valuable tool for modifying peptides and proteins, thereby altering their biological functions. The reactive chloroacetyl group can be used to form stable, covalent linkages with specific amino acid residues within a peptide or protein chain. researchgate.net

A primary application of this reactivity is in peptide macrocyclization. researchgate.net When a chloroacetyl group is attached to the N-terminus of a peptide, it can spontaneously react with a downstream cysteine residue. researchgate.net This reaction forms a stable thioether linkage, effectively cyclizing the peptide. researchgate.net This structural modification can confer new biological properties, enhance stability, and improve the pharmacokinetic profile of peptide-based drugs. researchgate.netnih.gov This method is particularly powerful because it is regioselective; the chloroacetyl group will preferentially react with the first available cysteine, allowing for predictable ring formation. researchgate.net Such modifications are crucial in drug development, where altering a peptide's shape can dramatically change its interaction with biological targets. acs.org

Disruption of Amino Acid Biosynthesis in Plant Systems

This compound and similar molecules have a significant impact on plant biology by disrupting the synthesis of essential amino acids. This mechanism is particularly relevant for the development of herbicides. mdpi.com The primary target of these compounds in plants is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). frontiersin.org This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. frontiersin.org

Structure Activity Relationship Sar Studies and Computational Chemistry

Elucidation of Pharmacophoric Features and Active Site Interactions

Pharmacophoric analysis identifies the essential molecular features responsible for a compound's biological activity. For Chloroacetyl-L-valine and its derivatives, these features are largely dictated by the interplay between the chloroacetyl moiety, the valine side chain, and the carboxyl and amide groups.

The chloroacetyl group is a key modulator of the bioactivity of L-valine. This group acts as an electrophile, a feature that allows it to form covalent bonds with nucleophilic sites on biological macromolecules like enzymes and proteins. This covalent modification can lead to irreversible inhibition of enzyme activity, thereby disrupting metabolic pathways.

The reactivity of the chloroacetyl group is significantly higher compared to other acyl groups like acetyl or methoxyacetyl. This enhanced reactivity makes it a valuable tool for creating stable linkages in peptide synthesis and for designing targeted enzyme inhibitors. harvard.edu The electronic properties of the chloroacetyl group, influenced by the electron-withdrawing chlorine atom, are central to this heightened reactivity. harvard.edu

| Acyl Group | Relative Rate of Hydrolysis (Enzymatic) | Key Property |

| Chloroacetyl | High | Strong electrophile, forms stable covalent bonds |

| Methoxyacetyl | Intermediate | Intermediate electronic properties |

| Acetyl | Low | Less reactive, forms less stable interactions |

This table illustrates the relative reactivity of different acyl groups, highlighting the enhanced reactivity of the chloroacetyl group which is crucial for its bioactivity.

The amino acid residue and other structural modifications significantly influence the reactivity and biological profile of chloroacetyl-derivatives. Studies on chloroacetyl-modified tripeptides have shown that the presence of basic amino acid residues, such as arginine (Arg), can accelerate reactions. mdpi.comresearchgate.net

This acceleration is attributed to the electrostatic attraction between the positively charged basic amino acid residues and negatively charged reactants. researchgate.net This interaction effectively increases the local concentration of the reactant near the chloroacetyl group, thereby promoting the reaction. mdpi.comresearchgate.net The proximity of the charged residue to the reactive chloroacetyl group is critical; increasing the distance with an alkyl linker diminishes this rate-enhancing effect. mdpi.comresearchgate.net Such findings are instrumental in the development of agents for applications like boron neutron capture therapy, where targeting specific residues is key. mdpi.comresearchgate.net

Furthermore, the core amino acid structure itself is a determinant of activity. For instance, modifying peptides with chloroacetyl groups has been shown to enhance cellular uptake and efficacy in cancer cell lines. The valine residue in this compound provides a specific stereochemistry and a hydrophobic isopropyl group that can influence binding to target proteins. nih.gov

| Chloroacetyl-Modified Peptide | Reactivity with BSH | Influence of Amino Acid Residue |

| Cl-3R (Tri-Arginine) | High | The three positively charged arginine residues strongly attract the negatively charged BSH, accelerating the reaction. |

| Cl-2R (Di-Arginine) | Medium | The presence of two arginine residues provides a moderate electrostatic attraction. |

| Cl-1R (Single Arginine) | Low | A single arginine residue results in a weaker electrostatic effect and slower reaction. |

This table demonstrates how the number of basic amino acid residues in a chloroacetyl-modified peptide influences its reactivity, based on findings from studies with mercaptoundecahydrododecaborate (B1143558) (BSH). mdpi.comresearchgate.net

Computational Modeling and Simulation

Computational techniques are indispensable for predicting and understanding the behavior of molecules like this compound at a molecular level. These methods provide insights that guide the rational design of more potent and selective derivatives.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of this compound, docking studies can elucidate how the molecule fits into the active site of an enzyme. nih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. nih.govresearchgate.net For example, docking studies on related chloroacetyl derivatives have been used to predict their binding geometry and affinity for targets like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The insights gained from such studies are crucial for optimizing the structure of the lead compound to improve its binding affinity and selectivity. nih.gov

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. researchgate.netresearchgate.net A pharmacophore model for this compound derivatives would typically include features like hydrogen bond acceptors (e.g., the carbonyl oxygen atoms), hydrogen bond donors (e.g., the amide hydrogen), and hydrophobic regions (e.g., the valine's isopropyl group). researchgate.net The reactive chloroacetyl group itself can be considered a key feature for covalent inhibition. By creating a pharmacophore model based on active compounds, researchers can virtually screen large compound libraries to identify new molecules that match the model and are therefore likely to be active. researchgate.netnih.gov This approach significantly accelerates the discovery of new drug candidates. nih.gov

| Pharmacophoric Feature | Corresponding Structural Element in this compound |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygens of the acetyl and carboxyl groups |

| Hydrogen Bond Donor (HBD) | Hydrogen atom of the amide group |

| Negative Ionizable | Carboxyl group (at physiological pH) |

| Hydrophobic (H) | Isopropyl side chain of the valine residue |

| Electrophilic Center | Carbon atom of the chloroacetyl group |

This table outlines the key pharmacophoric features of this compound, which are essential for its molecular recognition and biological activity.

Multivariate analysis methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are powerful statistical tools for analyzing structure-activity relationships (SAR) within a series of compounds. researchgate.net These methods can identify the key molecular properties (descriptors) that are most influential in determining the biological activity of the compounds. researchgate.net For a library of this compound derivatives, descriptors could include steric, electronic, and hydrophobic parameters. By applying PCA or PLS, researchers can build a quantitative structure-activity relationship (QSAR) model that can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net This approach allows for a more systematic exploration of the chemical space around the this compound scaffold.

In Silico ADMET Prediction for Derivative Prioritization

In the contemporary drug discovery pipeline, the early assessment of a compound's pharmacokinetic and toxicological profile is critical to de-risk development and reduce late-stage attrition. researchgate.netresearchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has emerged as an indispensable computational tool, allowing for the rapid, cost-effective screening of virtual compounds before their actual synthesis. frontiersin.orgresearchgate.net This approach is particularly valuable in the context of structure-activity relationship (SAR) studies, where numerous derivatives of a lead compound, such as this compound, are designed. By computationally modeling the ADMET properties of these derivatives, researchers can prioritize the most promising candidates for synthesis and subsequent in vitro and in vivo evaluation. researchgate.netrug.nl

The process relies on quantitative structure-activity relationship (QSAR) models and other computational algorithms that correlate a molecule's structural features with its ADMET behavior. nih.govnih.gov For derivatives of this compound, various modifications to the parent structure are evaluated to predict their influence on key pharmacokinetic and safety parameters.

Key Predicted ADMET Properties for this compound Derivatives

The primary goal is to achieve a balanced profile, enhancing therapeutic efficacy while minimizing potential liabilities. Computational models predict a range of properties:

Absorption: This includes predictions for Human Intestinal Absorption (HIA), which estimates the extent of absorption from the gut into the bloodstream, and permeability through cell membranes, often modeled using Caco-2 cell permeability assays. researchgate.net Good oral bioavailability is a desirable trait for many drug candidates.

Distribution: Predictions focus on parameters like Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB). researchgate.netrdd.edu.iq For compounds targeting the central nervous system, BBB penetration is essential, whereas for peripherally acting drugs, it may be undesirable. High PPB can affect the free concentration of the drug available to exert its therapeutic effect.

Metabolism: A crucial aspect is predicting the interaction with Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. rdd.edu.iq Models can predict whether a derivative is likely to be a substrate or an inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6), helping to avoid potential drug-drug interactions. rdd.edu.iq

Toxicity: A wide array of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, and cardiotoxicity, often indicated by the potential to inhibit the hERG potassium channel. rdd.edu.iq Early identification of potential toxicity is paramount for prioritizing safer compounds.

Data-Driven Prioritization

The data generated from these in silico predictions are compiled to create a comprehensive ADMET profile for each designed derivative. These profiles allow for a direct comparison and ranking of the candidates.

Table 1: Predicted Absorption and Distribution Properties of Hypothetical this compound Derivatives

This table illustrates how computational tools are used to forecast the absorption and distribution characteristics of various structural analogs of a lead compound. Derivatives are ranked based on properties crucial for bioavailability and reaching the target site.

| Derivative ID | Modification | Predicted HIA (%) | Predicted Caco-2 Permeability (nm/s) | Predicted BBB Penetration | Predicted Plasma Protein Binding (%) |

| CLV-001 | Parent Compound | 75 | Moderate (15) | Low | 85 |

| CLV-D01 | Addition of pyridine (B92270) ring | 88 | High (30) | Low | 92 |

| CLV-D02 | Addition of morpholine (B109124) group | 91 | High (35) | Low | 88 |

| CLV-D03 | Replacement of Chlorine with Fluorine | 78 | Moderate (18) | Low | 86 |

| CLV-D04 | Esterification of carboxylic acid | 82 | High (25) | Moderate | 95 |

HIA: Human Intestinal Absorption; Caco-2: human colon adenocarcinoma cells, a model for intestinal permeability; BBB: Blood-Brain Barrier.

Table 2: Predicted Metabolism and Toxicity Profile of Hypothetical this compound Derivatives

This table showcases the predictive assessment of metabolic stability and potential toxicity. Derivatives with lower risks of adverse metabolic interactions and toxicity are prioritized for further development.

| Derivative ID | Predicted CYP2D6 Inhibition | Predicted CYP3A4 Inhibition | hERG Inhibition Risk | Predicted Ames Mutagenicity | Predicted Carcinogenicity (Mouse) |

| CLV-001 | Non-inhibitor | Non-inhibitor | Low | Negative | Negative |

| CLV-D01 | Inhibitor | Non-inhibitor | Low | Negative | Negative |

| CLV-D02 | Non-inhibitor | Non-inhibitor | Low | Negative | Negative |

| CLV-D03 | Non-inhibitor | Non-inhibitor | Low | Negative | Negative |

| CLV-D04 | Non-inhibitor | Substrate | Medium | Negative | Positive |

CYP: Cytochrome P450; hERG: human Ether-à-go-go-Related Gene.

Based on the hypothetical data in the tables, derivative CLV-D02 would likely be prioritized for synthesis. It shows improved predicted absorption (HIA 91%) and a favorable safety profile, with no predicted inhibition of major CYP enzymes, low hERG risk, and negative predictions for both mutagenicity and carcinogenicity. rdd.edu.iq In contrast, CLV-D01 might be deprioritized due to its potential for drug-drug interactions via CYP2D6 inhibition. rdd.edu.iq Similarly, CLV-D04 would be flagged as a high-risk candidate due to its medium hERG inhibition risk and a positive carcinogenicity prediction, despite its good absorption profile. rdd.edu.iqrsc.org

This systematic, data-driven approach allows medicinal chemists to focus resources on synthesizing and testing derivatives with the highest probability of success, significantly streamlining the drug discovery process. frontiersin.org

Advanced Applications in Drug Discovery and Biotechnology

Role as a Pharmaceutical Building Block

The chloroacetyl group in Chloroacetyl-L-valine is a key functional feature that enhances its reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals. This reactivity allows for the formation of stable chemical bonds, facilitating the creation of complex molecules with therapeutic potential.

Synthesis of Novel Therapeutic Agents

This compound serves as a fundamental building block in the creation of new therapeutic agents. Its structure is incorporated into larger molecules to modulate their biological activity and pharmacological properties. For instance, derivatives of this compound are being investigated for their potential as anticancer agents. ontosight.ai The synthesis of vildagliptin, a drug used for metabolic syndrome, involves the acylation of L-proline amide with chloroacetyl chloride, a process that highlights the utility of chloroacetylated amino acids in drug manufacturing. mdpi.com

Design and Development of Peptide-Based Drugs

Peptide-based drugs represent a growing class of therapeutics with high specificity and efficacy. h1.co this compound plays a significant role in this area by enabling the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. h1.co The chloroacetyl group can be used to create stable linkages with other amino acids, forming the backbone of these modified peptides. This approach has been used to develop peptides with enhanced cellular uptake and efficacy.

One innovative technique involves using N-chloroacetyl amino acids to initiate ribosomal peptide synthesis. rsc.org This allows for the creation of cyclic peptides, where the reactive N-terminal chloroacetyl group reacts with a downstream cysteine residue to form a stable, non-reducible macrocycle. rsc.org This method expands the diversity of peptide structures that can be synthesized, opening new avenues for drug discovery. rsc.org

Discovery of Compounds Targeting Specific Biological Pathways

The targeted inhibition of specific enzymes or biological pathways is a cornerstone of modern drug discovery. wikipedia.org this compound and its derivatives are valuable tools in this endeavor. The electrophilic nature of the chloroacetyl group allows it to form covalent bonds with nucleophilic sites on target enzymes, leading to their inhibition. This mechanism is particularly relevant for enzymes involved in amino acid metabolism.

Research has shown that chloroacetyl derivatives can act as inhibitors of enzymes like N-acylamino acid racemases. Furthermore, compounds derived from this compound have been shown to be effective in targeting specific biological pathways involved in cancer. ontosight.ai For example, modifications to peptides using this compound have demonstrated improved binding affinity to target receptors on cancer cells.

Applications in Agrochemical Research

The principles of targeting specific biological pathways in drug discovery are also applicable to the development of new agrochemicals.

Development of Herbicidal Agents Targeting Amino Acid Synthesis Pathways

Amino acid synthesis pathways in plants are a key target for herbicides. nih.gov Herbicides that inhibit these pathways can effectively control weed growth with minimal impact on crops, especially if the crops are genetically modified to be resistant. ucanr.edunih.gov this compound has been investigated for its potential to inhibit acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine in plants. ucanr.edu By disrupting the production of these essential amino acids, these compounds can act as potent and selective herbicides. The development of such herbicides is crucial for sustainable agriculture and ensuring food security. nih.gov

Biotechnological and Metabolic Engineering Applications

Beyond pharmaceuticals and agrochemicals, this compound has found applications in biotechnology and metabolic engineering. The ability to manipulate amino acid metabolism is a powerful tool in these fields.

Engineered strains of microorganisms like Corynebacterium glutamicum and Escherichia coli are used for the industrial production of L-valine. The introduction of chloroacetyl groups has been explored as a strategy to potentially enhance the metabolic flux towards L-valine production, making it a valuable compound in these biotechnological processes.

Design of Peptidomimetics and Bioactive Molecules

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability, bioavailability, and receptor-binding affinity. nih.gov this compound serves as a valuable building block in the chemical synthesis of these molecules due to the reactivity of its chloroacetyl group.

The chloroacetyl moiety is an electrophile that can readily react with nucleophiles, such as the thiol group of a cysteine residue, to form a stable thioether bond. researchgate.net This specific reactivity is exploited in the synthesis of cyclic peptides and other complex molecular architectures. For instance, a peptide synthesized with an N-terminal chloroacetyl group can be macrocyclized by reacting it with a downstream cysteine residue within the same peptide chain. researchgate.net This method is predictable and allows for the creation of conformationally constrained peptides, which can enhance their biological activity. researchgate.netsemanticscholar.org

Research has shown that the efficiency of this reaction can be influenced by the peptide's local environment. The presence of positively charged basic amino acid residues (like arginine) near the chloroacetyl group can accelerate its reaction with negatively charged molecules, indicating that electrostatic interactions play a role in guiding the conjugation. researchgate.net This principle allows for the rational design of targeted reactions in the synthesis of novel bioactive molecules and peptide-based drugs. nih.gov

Q & A

Q. What are the recommended spectroscopic methods for characterizing Chloroacetyl-L-valine, and how should data be interpreted?

this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure, particularly the acetyl and valine moieties. Infrared (IR) spectroscopy can validate the presence of functional groups like the carbonyl (C=O) and amide bonds. Mass spectrometry (MS) provides molecular weight confirmation. For reproducible results, ensure solvent purity, calibration with internal standards (e.g., tetramethylsilane for NMR), and baseline correction in IR. Data interpretation should cross-reference known spectral libraries and published analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including dust respirators, nitrile gloves, and safety goggles, to avoid inhalation or skin contact. Safety showers and eyewash stations must be accessible. Storage should prioritize airtight containers in cool, dry conditions to prevent degradation. Regularly consult updated safety data sheets (SDS) for hazard mitigation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document reaction conditions meticulously: stoichiometry, solvent purity, temperature, and catalyst (if used). Validate intermediates via thin-layer chromatography (TLC) or HPLC. Publish detailed protocols, including purification steps (e.g., recrystallization solvents, column chromatography parameters). Peer-review methods for clarity, and share raw data (e.g., NMR spectra) in supplementary materials .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported reactivity of this compound under varying pH conditions?

Conflicting reactivity data may arise from differences in pH measurement methods or buffer systems. Design experiments using standardized buffers (e.g., phosphate vs. Tris) and calibrate pH meters with fresh solutions. Include control reactions to isolate pH effects. Use statistical tools (e.g., ANOVA) to compare results across studies, and report confidence intervals to highlight variability .

Q. What advanced statistical approaches are suitable for analyzing bioactivity data from this compound derivatives?

Multivariate analysis (e.g., PCA or PLS regression) can identify structure-activity relationships (SAR) across derivatives. For dose-response studies, nonlinear regression models (e.g., Hill equation) quantify efficacy and potency. Validate models using cross-validation or bootstrapping to avoid overfitting. Open-source tools like R or Python’s SciPy enhance transparency .

Q. How can researchers resolve discrepancies in the stability of this compound during long-term storage?

Conduct accelerated stability studies under controlled temperature/humidity (ICH Q1A guidelines). Use LC-MS to track degradation products (e.g., hydrolyzed valine or chloroacetic acid). Compare findings with published degradation pathways, and apply Arrhenius kinetics to predict shelf life. Document storage containers (glass vs. polymer) as a potential variable .

Methodological Best Practices

Q. What criteria define a robust literature review for this compound research?

Prioritize peer-reviewed journals with high impact factors in organic chemistry or medicinal chemistry. Exclude non-academic sources (e.g., patents or industry reports) unless critical for context. Use citation managers (e.g., Zotero) to track sources, and synthesize findings in tables comparing synthesis routes, yields, and analytical methods .

Q. How should researchers structure datasets for FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

Embed metadata (e.g., compound ID, experimental conditions) using standardized formats like ISA-Tab. Store raw spectra and chromatograms in repositories such as Zenodo or Figshare. Use persistent identifiers (DOIs) and cite datasets in publications. Ensure interoperability by adopting common file formats (e.g., .jcamp for spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.